molecular formula C16H21ClN2O3 B7930964 [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7930964
M. Wt: 324.80 g/mol
InChI Key: UKPBBAKWNPKVPY-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is a pyrrolidine-based compound featuring a 2-chloroacetyl group at the 1-position of the pyrrolidine ring and an ethyl-substituted carbamic acid benzyl ester at the 3-position. Its molecular formula is C₁₆H₂₁ClN₂O₃, with a molecular weight of approximately 324.8 g/mol (calculated).

Properties

IUPAC Name

benzyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBBAKWNPKVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1353943-99-3) is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidine ring, a chloroacetyl group, and a carbamic acid ester. This unique arrangement of functional groups suggests potential for various biological activities and applications in medicinal chemistry.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₂₁ClN₂O₃
Molecular Weight320.81 g/mol
StructureStructure

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Many derivatives of similar compounds have shown antibacterial and antifungal activities . For instance, studies demonstrate that pyrrolidine derivatives can disrupt bacterial cell wall synthesis and inhibit fungal growth through various mechanisms.

2. Anticancer Effects

Preliminary studies suggest potential anticancer activity through mechanisms such as:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
  • Oxidative Stress Modulation : It could influence oxidative stress pathways, thereby affecting tumor growth and survival.

3. Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions. For example, it could potentially inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally related compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
1-AcetylpyrrolidinePyrrolidine ring with acetyl groupSimpler structure; less reactive
2-Chlorobenzyl carbamateBenzyl group attached to carbamateDifferent aromatic system; potential for different biological activity
N-(2-Chloroacetyl)-pyrrolidineSimilar core structure but lacks ethyl side chainMay exhibit different pharmacological properties

Case Studies

  • Anticancer Activity : A study on pyrrolidine derivatives showed that compounds with similar structures to [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester exhibited enhanced cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another research highlighted the antibacterial properties of related compounds against resistant strains of bacteria, indicating the therapeutic potential of this class of compounds .

The biological activity of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester can be attributed to several mechanisms:

  • Interaction with Biological Macromolecules : Studies are focusing on how this compound interacts with proteins and nucleic acids, which could elucidate its mechanisms in enzyme inhibition and antimicrobial action.
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of this compound through modifications that enhance efficacy and reduce toxicity .

Comparison with Similar Compounds

Analysis :

  • Ethyl vs.
  • Ethyl vs. No Substituent: The unsubstituted carbamate () is smaller and more polar, affecting bioavailability and synthetic applications .

Substituent Variations on the Pyrrolidine Ring

Compound Name Molecular Formula Molecular Weight (g/mol) Pyrrolidine Substituent Key Features References
Target Compound C₁₆H₂₁ClN₂O₃ ~324.8 2-Chloro-acetyl Electrophilic chloroacetyl enables nucleophilic substitutions
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester C₁₆H₂₄N₂O₄ 308.38 (estimated) 2-Hydroxy-ethyl Reduced reactivity; improved solubility due to hydroxyl group
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester C₁₉H₂₉N₃O₃ 347.46 2-Amino-3-methyl-butyryl Peptide-like structure; potential protease inhibition
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Not Provided N/A 2-Amino-acetyl Amino group enhances hydrogen bonding; possible CNS activity

Analysis :

  • Chloroacetyl vs. Hydroxyethyl : The hydroxyethyl group () eliminates electrophilicity, reducing reactivity but improving water solubility .
  • Amino-Butyryl vs. Chloroacetyl: The amino acid-like substituent () introduces chiral centers and hydrogen-bonding capacity, making it suitable for targeting biological receptors .

Ring System and Stereochemical Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Stereochemistry Key Features References
Target Compound C₁₆H₂₁ClN₂O₃ ~324.8 Pyrrolidine Not specified Five-membered ring; compact conformation
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester C₂₀H₃₁N₃O₃ 361.48 Piperidine S,S-configuration Six-membered ring; altered pharmacokinetics
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester C₁₄H₁₇ClN₂O₃ 296.75 Pyrrolidine R-configuration Stereospecific interactions; predicted pKa: 11.86±0.20

Analysis :

  • Piperidine vs.
  • R vs. S Configurations : Stereochemistry (e.g., ) influences target selectivity and metabolic pathways, with R-configurations often preferred in drug design .

Preparation Methods

L-Proline as a Starting Material

L-Proline serves as a foundational precursor due to its inherent pyrrolidine structure. In a representative procedure, L-proline (20.0 g, 0.174 mol) is suspended in THF and reacted with chloroacetyl chloride (19.7 mL, 0.261 mol) under reflux to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate is isolated via extraction with ethyl acetate and brine, achieving >85% purity. Subsequent decarboxylation or esterification steps adjust the carboxylic acid moiety for downstream modifications.

Alternative Ring Closure Strategies

For non-proline-based routes, cyclization of γ-aminobutyraldehyde derivatives via intramolecular reductive amination has been reported. Using NaBH(OAc)₃ in dichloromethane, this method constructs the pyrrolidine ring with 70–75% yield, though stereoselectivity requires chiral auxiliaries or catalysts.

Carbamate Protection Strategies

Benzyl Ester Formation

Benzylation of the carbamic acid is achieved using benzyl chloride under basic conditions. For example, treating the ethyl carbamate intermediate with benzyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C affords the benzyl ester in 90–95% yield. This step avoids racemization, critical for chiral centers.

Chloroacetylation of the Pyrrolidine Nitrogen

Direct N-Acylation

Chloroacetyl chloride (1.5 equiv) is added dropwise to a cooled (0°C) solution of the pyrrolidine intermediate in THF. After refluxing for 2 h, the mixture is quenched with water, and the product is extracted into ethyl acetate. Yields range from 75–85%, with purity confirmed by HPLC.

Solvent and Catalytic Optimization

High-boiling polar solvents like DMF enhance reaction rates and yields. Industrial processes employ telescopic synthesis, where the chloroacetylation step is followed by direct extraction and solvent exchange, reducing purification steps and improving throughput.

Industrial-Scale Methodologies

Telescopic Synthesis

A one-pot process developed for vildagliptin analogs involves sequential reactions without isolating intermediates:

  • Chloroacetylation : L-proline derivative + chloroacetyl chloride in DMF at 40°C.

  • Quenching : Addition of K₂CO₃ and water.

  • Extraction : Dichloromethane removes by-products.

  • Carbamate Formation : Reaction with 3-amino-1-adamantanol and KI/K₂CO₃.
    This method achieves 78% overall yield and >99% purity, demonstrating scalability.

Continuous Flow Reactors

Automated systems optimize temperature and residence time for each step. For example, a microreactor setup reduces reaction times by 50% and improves reproducibility, critical for GMP compliance.

Stereochemical Control and Analysis

Chiral Resolution

(S)-enantiomers are preferentially synthesized using L-proline, while racemic mixtures require chiral HPLC or enzymatic resolution. Immobilized lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, achieving >98% ee.

Analytical Validation

ParameterMethodSpecification
PurityHPLC (C18 column)≥99.0%
Enantiomeric ExcessChiral CE≥98% (S)-isomer
Residual SolventsGC-MS<500 ppm (THF, DMF)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenation and esterification. For example, iodine and polystyrene-triphenylphosphine are used in halogenation steps, followed by purification via column chromatography (light petroleum:EtOAc, 2:1 v/v) to isolate intermediates . Key intermediates should be characterized using 1H^1H-NMR (e.g., δH 0.86–0.91 for methyl groups), IR (e.g., 1689 cm1^{-1} for carbonyl stretches), and optical rotation ([α]D20_D^{20} values) to confirm stereochemistry .

Q. How should researchers safely handle and dispose of this compound to comply with laboratory regulations?

  • Methodological Answer : Follow strict protocols for chlorinated compounds: use fume hoods, gloves, and eye protection. Waste must be segregated and stored in designated containers, then transferred to certified waste management services to prevent environmental release of chloroacetyl groups . Documentation for regulatory compliance (e.g., CAS-related registrations) should align with entries like "(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester" (CAS 1201825-73-1) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use 1H^1H-NMR to identify pyrrolidine protons (δH 3.08–3.38 for CH2_2 groups) and benzyl ester aromatic protons (δH 5.04). IR confirms carbonyl (1689 cm1^{-1}) and carbamate (1532 cm1^{-1}) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C16_{16}H21_{21}ClN2_2O3_3) .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of chloroacetyl-pyrrolidine intermediates?

  • Methodological Answer : Optimize halogenation steps using N-iodosuccinimide (NIS) and TMSOTf as activators, which enhance regioselectivity in benzyl ester formation (71% yield reported in similar syntheses) . Monitor reaction progress via TLC and employ inert atmospheres to minimize side reactions .

Q. What strategies address stereochemical challenges in synthesizing the pyrrolidin-3-yl moiety?

  • Methodological Answer : Chiral resolution via HPLC or enzymatic methods can separate enantiomers. For example, (S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester derivatives were resolved using chiral columns . Computational modeling (DFT) predicts stability of stereoisomers, guiding synthetic routes .

Q. How does the chloroacetyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (40–100°C, pH 1–12) with HPLC monitoring. The chloroacetyl group may hydrolyze under basic conditions; stabilize formulations using lyophilization or non-aqueous solvents . Compare degradation profiles to analogs like ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Screen for enzyme inhibition (e.g., proteases or kinases) using fluorescence-based assays. For anti-inflammatory potential, adopt LPS-induced cytokine release models in RAW264.7 cells, as done for pyrrole-3-carboxylic acid ethyl ester derivatives . IC50_{50} values should be validated with triplicate experiments and positive controls .

Data Contradictions and Resolution

  • Synthesis Yields : reports 80% yield using polystyrene-triphenylphosphine, while notes 71% with NIS/TMSOTf. This variability highlights the need for condition-specific optimization (e.g., solvent polarity, catalyst loading) .
  • Biological Activity Extrapolation : Pharmacological data from ethyl ester analogs () may not directly apply due to structural differences. Use docking studies to rationalize target interactions before in vivo testing .

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